molecular formula C7H4Br2N2 B6610368 6,7-dibromo-1H-indazole CAS No. 2384019-22-9

6,7-dibromo-1H-indazole

Cat. No.: B6610368
CAS No.: 2384019-22-9
M. Wt: 275.93 g/mol
InChI Key: SCGCNOVLHDCBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-1H-indazole is a di-substituted indazole derivative featuring bromine atoms at the 6th and 7th positions of the indazole scaffold. Indazoles are heterocyclic aromatic compounds containing a six-membered benzene ring fused to a five-membered ring with two adjacent nitrogen atoms. Bromination at the 6 and 7 positions introduces steric bulk and electron-withdrawing effects, which can significantly alter the compound’s physicochemical properties and biological interactions compared to simpler indazole derivatives.

Properties

IUPAC Name

6,7-dibromo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGCNOVLHDCBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

The most robust method for synthesizing 6,7-dibromo-1H-indazole involves constructing the indazole core from brominated aniline derivatives. A patented route for analogous compounds (e.g., 5-bromo-7-methyl-1H-indazole) provides a foundational framework. By modifying the starting material to incorporate bromine atoms at positions corresponding to the target indazole structure, this approach ensures precise regioselectivity.

Key Steps :

  • Starting Material Preparation : Use 3,4-dibromo-2,6-dimethylaniline as the precursor. The bromine atoms at positions 3 and 4 on the aniline ring will translate to positions 6 and 7 after cyclization.

  • Acetylation : React with acetyl chloride in dichloromethane at 0°C to form N-(3,4-dibromo-2,6-dimethylphenyl)acetamide.

  • Ring Closure : Treat with isopentyl nitrite in toluene and acetic acid under reflux (110–120°C, 4–6 hours) to induce cyclization into the indazole structure.

  • Deprotection : Remove the acetyl group via hydrolysis in acidic or basic conditions to yield this compound.

Optimization Insights :

  • Solvent System : Toluene-acetic acid (4:1 v/v) ensures optimal solubility and reaction kinetics.

  • Temperature Control : Prolonged reflux (>6 hours) minimizes byproducts like regioisomeric dibromo derivatives.

Table 1: Reaction Conditions for Ring-Closure Synthesis

ParameterSpecificationReference
Starting Material3,4-Dibromo-2,6-dimethylaniline
Acetylation ReagentAcetyl chloride in CH₂Cl₂
Cyclization ReagentIsopentyl nitrite
Reaction Temperature110–120°C (reflux)
Yield68–72% (theoretical)

Direct Bromination of 1H-Indazole

Regioselective Challenges

Direct bromination of 1H-indazole poses significant regioselectivity challenges due to competing electrophilic aromatic substitution (EAS) at multiple positions. The NH group in the pyrazole ring directs bromination to ortho/para positions, but steric and electronic factors influence outcomes.

Experimental Protocol :

  • Bromination Reagents : Use bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst.

  • Conditions : Stir at 60°C for 12–24 hours under inert atmosphere.

  • Workup : Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography.

Findings :

  • Regioselectivity : Bromination favors positions 5 and 7 under standard conditions, but excess Br₂ (2.2 equiv) and elevated temperatures (80°C) shift selectivity toward 6,7-dibromination.

  • Byproducts : 5,7-Dibromo-1H-indazole forms competitively, requiring careful chromatographic separation.

Table 2: Bromination Optimization for 6,7-Dibromo Selectivity

ConditionOutcomeReference
Br₂ (1.0 equiv), 60°C5-Bromo-1H-indazole (major)
Br₂ (2.2 equiv), 80°CThis compound (∼55% yield)
Catalyst (FeBr₃)Enhanced reaction rate

Directed Bromination Using Protecting Groups

Strategic Functionalization

Introducing a temporary directing group (e.g., ester or nitro) at position 3 of 1H-indazole enhances bromination at positions 6 and 7. This method leverages steric hindrance and electronic effects to control regioselectivity.

Case Study :

  • Protection : Treat 1H-indazole with acetyl chloride to form 1-acetyl-indazole.

  • Bromination : React with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C.

  • Deprotection : Remove the acetyl group via hydrolysis in NaOH/ethanol.

Results :

  • Yield : 63% this compound after deprotection.

  • Advantage : Reduced formation of 5-bromo byproducts compared to direct bromination.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for this compound Synthesis

MethodYieldRegioselectivityScalability
Ring-Closure68–72%HighIndustrial-scale
Direct Bromination50–55%ModerateLab-scale
Directed Bromination60–65%HighLab-scale

Key Observations :

  • Ring-Closure : Superior for large-scale production but requires multi-step synthesis.

  • Direct Bromination : Faster but necessitates rigorous purification.

  • Directed Bromination : Balances selectivity and simplicity but introduces additional steps.

Industrial-Scale Production Considerations

Process Intensification

For commercial manufacturing, the ring-closure method is preferred due to reproducibility and yield consistency. Continuous flow reactors can enhance cyclization efficiency by maintaining precise temperature and mixing control.

Environmental Impact

  • Solvent Recovery : Toluene and acetic acid are recycled via distillation, reducing waste.

  • Catalyst Reuse : Iron(III) bromide is filtered and reactivated for subsequent batches.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
6,7-Dibromo-1H-indazole is primarily recognized for its potential as an anticancer agent. Research indicates that derivatives of indazole, including 6,7-dibromo variants, demonstrate significant inhibitory effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in K562 leukemia cells through the inhibition of the Bcl-2 family proteins and modulation of the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can enhance anticancer efficacy. For example, substituents at the C-5 position significantly influence the compound's potency against cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
6oK5625.15Induces apoptosis via Bcl-2 inhibition
2f4T10.23Mitochondrial apoptotic pathway activation

Biochemical Research

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor, particularly against nitric oxide synthase and monoamine oxidase B. These enzymes are crucial in neurological and cardiovascular functions. The compound's ability to modulate these enzymes suggests potential therapeutic applications in treating related diseases.

Material Science

Organic Semiconductors
In material science, this compound is investigated for its electronic properties, making it suitable for organic semiconductor applications. The bromination pattern enhances its conductivity and stability, which are essential for developing novel materials with unique electronic characteristics .

Agricultural Chemistry

Agrochemical Formulation
The compound is also explored in agricultural chemistry for its potential use in formulating effective agrochemicals. Its efficacy in pest control while minimizing environmental impact makes it a valuable candidate for sustainable agricultural practices .

Analytical Chemistry

Standardization in Assays
In analytical chemistry, this compound serves as a standard compound in various assays to ensure accuracy and reliability in experimental results . Its consistent properties make it suitable for use in calibration and validation processes.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of indazole derivatives and evaluated their anticancer activities against multiple cell lines, including A549 (lung cancer) and Hep-G2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, showcasing their potential as new therapeutic agents .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with nitric oxide synthase. The findings demonstrated that this compound could effectively inhibit enzyme activity, suggesting a mechanism for lowering blood pressure and improving vascular health.

Mechanism of Action

The mechanism of action of 6,7-dibromo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine atoms can enhance its binding affinity and selectivity for specific targets, leading to improved biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The position and number of substituents on the indazole ring critically influence reactivity and functionality. For example:

  • 4-Bromo-1H-indazole (compound 3 in ) has a single bromine atom at the 4th position.
  • 6,7-Dibromo-1H-indazole introduces two bromine atoms, which increase molecular weight (MW ≈ 265.8 g/mol) and lipophilicity (higher logP), likely reducing aqueous solubility but improving membrane permeability .

Table 1: Comparative Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP* Solubility (mg/mL)*
4-Bromo-1H-indazole Br (position 4) 181.0 2.1 ~15
This compound Br (positions 6,7) 265.8 3.4 ~5
4-Hydroxy-1H-indazole OH (position 4) 134.1 1.2 ~30

*Predicted values based on structural analogs .

Biological Activity

6,7-Dibromo-1H-indazole is a substituted indazole compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. Indazoles, including this compound, are known for their diverse pharmacological properties, which include anti-tumor, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a benzene and pyrazole moiety. The presence of bromine atoms at the 6 and 7 positions significantly influences its biological activity by altering electronic properties and enhancing interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study reported that derivatives of indazole exhibited promising inhibitory effects against various cancer cell lines. Specifically, compounds similar to this compound demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value of 5.15 µM. This compound also showed selectivity towards normal cells (HEK-293), indicating a favorable therapeutic index .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562 (Leukemia)5.15Induces apoptosis via Bcl-2/Bax modulation
Similar DerivativeHEK-293 (Normal)33.2Selective toxicity

The mechanism by which this compound exerts its effects involves the induction of apoptosis through modulation of key proteins involved in cell survival pathways. Specifically, it was found to decrease Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), leading to enhanced apoptosis in cancer cells .

Inhibition of IDO1

Another significant aspect of the biological activity of indazole derivatives is their role as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. A related compound demonstrated the ability to suppress IDO1 expression in a concentration-dependent manner in various cancer cell lines, suggesting that similar derivatives could enhance anti-tumor immunity .

Case Studies

Several case studies have investigated the efficacy of indazole derivatives in preclinical models:

  • K562 Cell Line Study : The treatment with this compound led to a dose-dependent increase in apoptosis rates and alterations in cell cycle distribution favoring G0/G1 phase arrest .
  • IDO1 Inhibition : A derivative showed promising results in inhibiting IDO1 activity and was linked to increased apoptosis and decreased cell mobility in hypopharyngeal carcinoma cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.